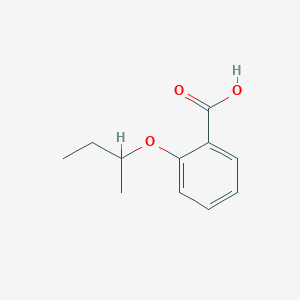

2-(Butan-2-yloxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Butan-2-yloxy)benzoic acid, also known as 2-butyloxybenzoic acid, is a chemical compound that belongs to the family of alkyl benzoic acids . It has a CAS Number of 1042628-30-7 and a molecular weight of 194.23 . The IUPAC name for this compound is 2-sec-butoxybenzoic acid .

Synthesis Analysis

The synthesis of benzoic acid derivatives, such as this compound, can be achieved through various methods. One common method is the oxidation of toluene, which is a shorter and simpler synthesis route with a higher yield . Another method involves the use of Grignard reagents .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C11H14O3/c1-3-8(2)14-10-7-5-4-6-9(10)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) . This indicates that the molecule consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The solubility of benzoic acid, a related compound, in water at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively . It is also soluble in benzene, carbon tetrachloride, acetone, and alcohols .Scientific Research Applications

Solvent Effects on Acidity

2-(Butan-2-yloxy)benzoic acid and its derivatives show varying behavior in different solvents due to changes in solvation. This is evident in the study of dissociation constants of 2,6-disubstituted benzoic acids, including derivatives similar to this compound, in various alcohols. The study reveals that the solvation of these compounds, particularly in protic solvents, leads to noticeable changes in acidity, which is critical for understanding their behavior in different chemical environments (Kulhanek & Pytela, 1997).

Role in Chemical Reactions

The compound plays a significant role in catalyzing reactions. For example, in the direct aldol reaction cocatalyzed by BINAM-prolinamides and benzoic acid, including derivatives like this compound, the reaction rate is highly accelerated. This is critical for organic synthesis, where such catalysts can influence the yield and selectivity of reactions (Guillena, Hita, & Nájera, 2006).

Use in Fluorescence Probes

This compound derivatives are useful in developing novel fluorescence probes for detecting reactive oxygen species. This has significant implications in biological and chemical applications, where accurate detection of specific reactive species is crucial (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

As a Protecting Group in Organic Synthesis

The derivative 2-(prenyloxymethyl)benzoic acid serves as a new temporary protecting group for alcohols in organic synthesis. This application is vital for protecting functional groups during chemical reactions, thereby increasing the efficiency and selectivity of synthetic processes (Vatèle, 2005).

Role in Pharmaceutical Research

Benzoic acid derivatives, including this compound, serve as model compounds in pharmaceutical research. Their phase behavior and interactions with other compounds, such as water and organic solvents, are essential for drug design and development (Reschke, Zherikova, Verevkin, & Held, 2016).

Safety and Hazards

Properties

IUPAC Name |

2-butan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-8(2)14-10-7-5-4-6-9(10)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBIFTKOEMNXBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2364369.png)

![ethyl 4-{2-[5-(2-methoxy-2-oxoethoxy)-1-oxo-1,2-dihydroisoquinolin-2-yl]acetamido}benzoate](/img/structure/B2364372.png)

![N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2364374.png)

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2364376.png)

![Methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2364383.png)

![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2364385.png)